molecular formula C20H18N2O4 B8591831 2-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

2-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B8591831
M. Wt: 350.4 g/mol
InChI Key: WHDTWTMUQYZVPK-UHFFFAOYSA-N
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Patent
US06569890B2

Procedure details

2-Methyl-1-(4-nitro-phenyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester of Example 33 (2 mmol, 0.8 g) was dissolved 50% solution of ethyl acetate in ethanol, and treated with Pd/C (0.088 g). The mixture was hydrogenated with H2 (g) at 45 psi. Upon completion of the reaction, the mixture was filtered through Celite and the solvents removed under vacuum. This material was purified over silica gel to yield the named product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.088 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=2)[C:7]=1[CH3:26])=[O:5])[CH3:2].C(OCC)(=O)C>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]([C:17]2[CH:18]=[CH:19][C:20]([NH2:23])=[CH:21][CH:22]=2)[C:7]=1[CH3:26])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(C(=C1)C1=CC=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.088 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum
CUSTOM
Type
CUSTOM
Details
This material was purified over silica gel
CUSTOM
Type
CUSTOM
Details
to yield the named product

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(N(C(=C1)C1=CC=CC=C1)C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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